molecular formula C8H5BrN2O2 B1651239 2-(3-Bromo-4-nitrophenyl)acetonitrile CAS No. 124840-60-4

2-(3-Bromo-4-nitrophenyl)acetonitrile

Cat. No.: B1651239
CAS No.: 124840-60-4
M. Wt: 241.04
InChI Key: SDQUHJKLXOJGEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-4-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H5BrN2O2. It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, along with an acetonitrile group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-nitrophenyl)acetonitrile typically involves the nitration of benzyl cyanide followed by bromination. The nitration process involves mixing nitric acid and sulfuric acid in a 1:1.5 ratio, cooling the mixture to 0°C, and then slowly adding benzyl cyanide while maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is stirred at temperatures below 10°C for an hour. The reaction mixture is then poured into crushed ice, filtered, and washed with water to obtain the crude product, which is recrystallized from ethanol to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-nitrophenyl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like iron and hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: 2-(3-Amino-4-nitrophenyl)acetonitrile.

    Oxidation: Various oxidized derivatives depending on the conditions used.

Scientific Research Applications

2-(3-Bromo-4-nitrophenyl)acetonitrile is used in scientific research for various purposes:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of biochemical pathways and as a precursor for biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-nitrophenyl)acetonitrile depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoacetonitrile: Similar in structure but lacks the nitro group.

    4-Nitrophenylacetonitrile: Similar but lacks the bromine atom.

    2-(4-Nitrophenyl)acetonitrile: Similar but with the nitro group in a different position.

Uniqueness

2-(3-Bromo-4-nitrophenyl)acetonitrile is unique due to the presence of both bromine and nitro groups on the phenyl ring, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and research applications.

Properties

IUPAC Name

2-(3-bromo-4-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-7-5-6(3-4-10)1-2-8(7)11(12)13/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQUHJKLXOJGEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901298067
Record name 3-Bromo-4-nitrobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124840-60-4
Record name 3-Bromo-4-nitrobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124840-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-nitrobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromo-4-nitrophenyl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(3-Bromo-4-nitrophenyl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(3-Bromo-4-nitrophenyl)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(3-Bromo-4-nitrophenyl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(3-Bromo-4-nitrophenyl)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(3-Bromo-4-nitrophenyl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.